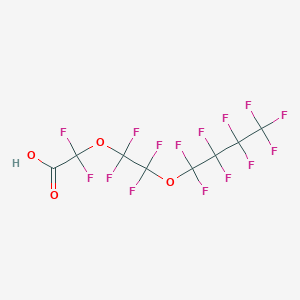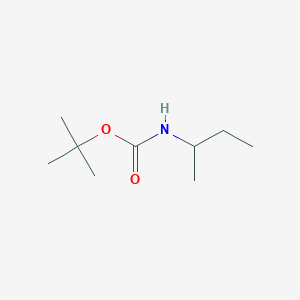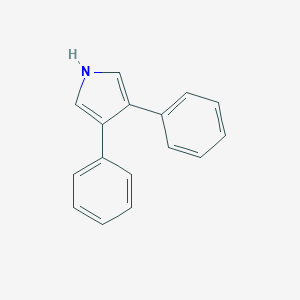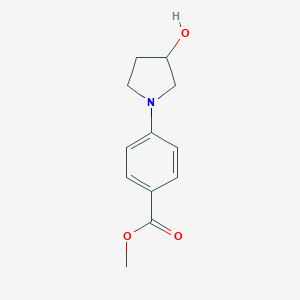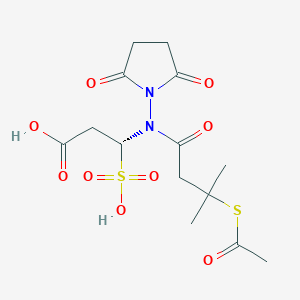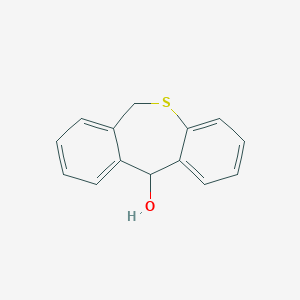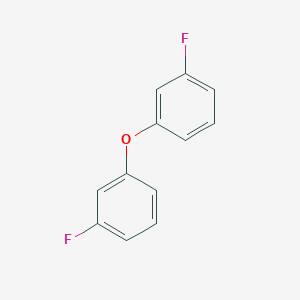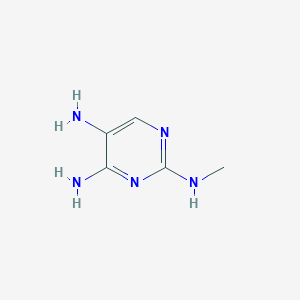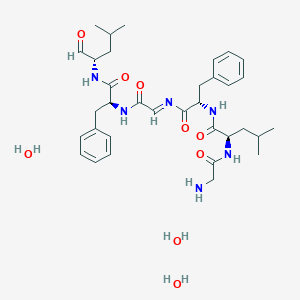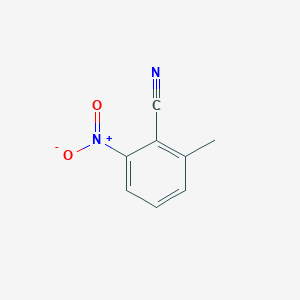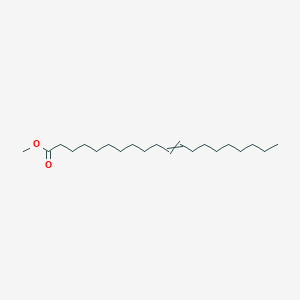
Methyl cis-11-eicosenoate
Vue d'ensemble
Description
Methyl cis-11-eicosenoate is a fatty acid methyl ester that is of interest in various biochemical and metabolic studies. While the provided papers do not directly discuss methyl cis-11-eicosenoate, they do provide insights into the synthesis and properties of closely related compounds, which can be informative for understanding the chemical nature and potential synthesis routes for methyl cis-11-eicosenoate.
Synthesis Analysis
The synthesis of related fatty acid methyl esters involves multiple steps, including the use of hydrazine reduction, Wittig reactions, and catalytic processes. For instance, the preparation of methyl cis,cis,cis-5,8,11-eicosatrienoate from arachidonic acid was achieved through hydrazine reduction, followed by isolation using chromatographic techniques . Similarly, the synthesis of methyl 11,14,17-eicosatrienoate involved a Wittig coupling and was purified using high-pressure liquid chromatography . These methods suggest potential pathways for synthesizing methyl cis-11-eicosenoate, which may involve analogous reactions and separation techniques.
Molecular Structure Analysis
The molecular structure of fatty acid methyl esters is typically confirmed using spectral studies, such as nuclear magnetic resonance spectroscopy and mass spectrometry . These techniques allow for the determination of the position of double bonds and the confirmation of the cis configuration in the fatty acid chains. The structural analysis is crucial for ensuring the correct synthesis of the desired compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of fatty acid methyl esters are complex and require precise control over reaction conditions. For example, the synthesis of methyl 14-hydroxy-(all-cis)-5,8,11-tetradecatrienoate involved a Cu(I) catalyzed propargylic substitution, partial reduction of a diyne to a cis,cis-diene, and a Wittig reaction to form the all-cis skipped triene . These reactions are indicative of the types of chemical transformations that may be applicable to the synthesis of methyl cis-11-eicosenoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of fatty acid methyl esters, such as methyl cis-11-eicosenoate, are influenced by the length of the carbon chain and the position and configuration of double bonds. The papers describe the synthesis of deuterium-labeled fatty acid methyl esters, which are used in human metabolism studies to trace the metabolic fate of these compounds . The isotopic purity and the removal of trans isomers are important considerations in the synthesis and analysis of these compounds, as they affect the physical properties and biological activity.
Applications De Recherche Scientifique
-
Scientific Field: Analytical Chemistry
-
Scientific Field: Mass Spectrometry
-
Scientific Field: Biochemistry
-
Scientific Field: Entomology
Propriétés
IUPAC Name |
methyl (Z)-icos-11-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKMRGOHCLRTLZ-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl cis-11-eicosenoate | |
CAS RN |
2390-09-2 | |
| Record name | cis-11-Eicosenoic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl cis-icos-11-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



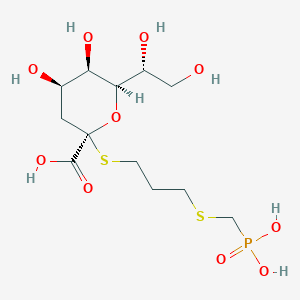
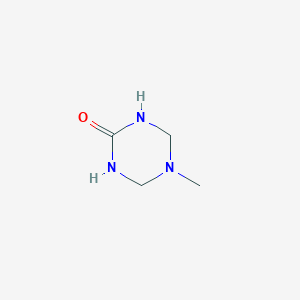
![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)
